Cas no 284686-17-5 (N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine)
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine Chemical and Physical Properties
Names and Identifiers
-
- N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine
- N-cyclopropyl-4-methyl-3-nitropyridin-2-amine
- 2-(cyclopropylamino)-4-methyl-3-nitropyridine
- J-017101
- DB-321094
- AGN-PC-0N59LM
- AKOS013560023
- DTXSID50440710
- 284686-17-5
- TQP0100
-
- Inchi: 1S/C9H11N3O2/c1-6-4-5-10-9(8(6)12(13)14)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)
- InChI Key: LZHYUKOOUYNDHH-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C(C)C=CN=C1NC1CC1)=O
Computed Properties
- Exact Mass: 193.08500
- Monoisotopic Mass: 193.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 70.7Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 345.4±42.0 °C at 760 mmHg
- Flash Point: 162.7±27.9 °C
- PSA: 70.74000
- LogP: 2.46870
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C988760-50mg |
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine |
284686-17-5 | 50mg |
$190.00 | 2023-05-18 | ||
| TRC | C988760-500mg |
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine |
284686-17-5 | 500mg |
$1487.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391377-50 mg |
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, |
284686-17-5 | 50mg |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391377-50mg |
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, |
284686-17-5 | 50mg |
¥2708.00 | 2023-09-05 |
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine
Professional Introduction to N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS No. 284686-17-5)
N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, with the chemical formula C9H10N2O2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 284686-17-5, has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of a cyclopropyl group, a methyl substituent, and a nitro group on a pyridine backbone imparts distinct reactivity and biological activity, making it a subject of extensive interest among researchers.
The N-Cyclopropyl moiety in the compound's name is particularly noteworthy, as it introduces steric hindrance and alters electronic distributions, which can significantly influence its interactions with biological targets. This feature has been explored in various studies aiming to develop molecules with enhanced binding affinity and selectivity. The 4-methyl group further modifies the electronic environment, contributing to the compound's overall pharmacophore. Together with the 3-nitro and 2-pyridinamine substituents, these structural elements create a complex interplay of electronic and steric effects that are crucial for understanding its biological behavior.
In recent years, the study of heterocyclic compounds has seen remarkable advancements, particularly in the realm of drug discovery. Pyridine derivatives, such as N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, have been extensively investigated for their potential as pharmacological intermediates. The nitro group, in particular, is known for its ability to enhance metabolic stability and binding interactions with enzymes and receptors. This has led to its incorporation in numerous drug candidates targeting various therapeutic areas, including oncology, infectious diseases, and neurological disorders.
Current research indicates that modifications to the pyridine ring can significantly alter the pharmacokinetic and pharmacodynamic properties of compounds. The N-Cyclopropyl group, for instance, has been shown to improve oral bioavailability by reducing metabolic clearance. This observation has spurred interest in designing molecules with similar structural motifs for improved drug delivery systems. Additionally, the 4-methyl substituent plays a critical role in fine-tuning the compound's solubility and permeability across biological membranes, which are essential factors for successful drug development.
The 3-nitro group contributes to the compound's reactivity and can serve as a handle for further chemical modifications. In medicinal chemistry, such functional groups are often utilized to introduce specific biological activities or to facilitate derivatization into more complex structures. Recent studies have demonstrated that nitro-substituted pyridines can exhibit potent inhibitory effects on certain enzymes involved in inflammatory pathways. This has opened up new avenues for exploring their potential as anti-inflammatory agents.
The 2-pyridinamine moiety is another key feature that influences the compound's biological profile. Amines are well-known for their ability to form hydrogen bonds with biological targets, enhancing binding affinity. In N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine, the amine group is positioned strategically on the pyridine ring, allowing for optimal interactions with protein targets. This positioning has been computationally analyzed using molecular docking studies, which have revealed promising binding interactions with several therapeutic targets.
Advances in computational chemistry have enabled researchers to predict the binding modes and affinities of small molecules with high accuracy. These tools have been instrumental in optimizing N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine for better pharmacological activity. By leveraging virtual screening techniques, researchers have identified analogs of this compound that exhibit improved potency and selectivity against specific disease-related targets. Such computational approaches have significantly accelerated the drug discovery process.
In vitro studies have provided valuable insights into the biological activity of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine. Initial experiments have shown that this compound exhibits moderate inhibitory activity against certain enzymes implicated in cancer progression. The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the pyridine ring appears to contribute to this activity by modulating enzyme-substrate interactions. Further investigations are underway to elucidate the precise mechanisms of action and to identify potential therapeutic applications.
The synthesis of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the cyclopropyl moiety efficiently while maintaining regioselectivity throughout the reaction sequence. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in introducing functional groups at specific positions on the pyridine ring.
The structural diversity offered by N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine makes it a versatile scaffold for developing novel drug candidates. By systematically modifying its functional groups or exploring different substitution patterns on the pyridine ring, researchers can generate libraries of compounds with tailored biological activities. Such libraries are invaluable resources for high-throughput screening campaigns aimed at identifying lead compounds for further development.
The potential applications of N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine extend beyond oncology and anti-inflammatory therapies. Preliminary data suggest that this compound may also exhibit activity against pathogens affecting neurological health. The ability of nitro-substituted pyridines to modulate neurotransmitter pathways has prompted investigations into their potential as neuroprotective agents or treatments for neurodegenerative diseases.
In conclusion, N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS No. 284686-17-5) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups offers opportunities for developing novel therapeutic agents targeting various diseases. Ongoing studies aim to further elucidate its biological mechanisms and explore its clinical applicability through rigorous preclinical testing and validation protocols.
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